trans-N,N'-Diacetylcyclohexane-1,2-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(1R,2R)-2-acetamidocyclohexyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-7(13)11-9-5-3-4-6-10(9)12-8(2)14/h9-10H,3-6H2,1-2H3,(H,11,13)(H,12,14)/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYLAHHTXWRMOL-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCCC1NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CCCC[C@H]1NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201246489 | |
| Record name | N,N′-(1R,2R)-1,2-Cyclohexanediylbis[acetamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201246489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156257-14-6 | |
| Record name | N,N′-(1R,2R)-1,2-Cyclohexanediylbis[acetamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156257-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N′-(1R,2R)-1,2-Cyclohexanediylbis[acetamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201246489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Trans N,n Diacetylcyclohexane 1,2 Diamine and Its Precursors
Synthesis of trans-1,2-Diaminocyclohexane Backbone
The synthesis of the trans-1,2-Diaminocyclohexane (DACH) backbone is a critical first stage. The stereochemistry of this diamine is pivotal, with the trans isomer being the target for further functionalization. Various methods have been developed to produce this key intermediate, focusing on generating the correct isomer and, when required, isolating specific enantiomers.
Hydrogenation Approaches for Isomer Generation
Hydrogenation of aromatic precursors is a common industrial method to produce cyclohexanediamines. The hydrogenation of o-phenylenediamine (B120857) is a direct route that yields a mixture of the three stereoisomers of 1,2-diaminocyclohexane. wikipedia.orgwikipedia.org This process is often performed using a supported ruthenium catalyst. google.com
Catalyst systems are a key area of research for optimizing this reaction. Ruthenium on activated carbon (Ru/AC) has been specifically studied for the hydrogenation of o-phenylenediamine to 1,2-diaminocyclohexane. researchgate.net To enhance reaction rates and minimize by-products, the ruthenium catalyst can be pre-treated with oxygen or air. google.com While research on the hydrogenation of the related p-phenylenediamine (B122844) to 1,4-diaminocyclohexane showed a trans-to-cis isomer ratio of 35:65 using a Ru/MC catalyst, it highlights the challenge of controlling stereoisomer formation in these reactions. researchgate.netresearchgate.net
An alternative, though less direct, hydrogenation route involves the reduction of trans-1,2-dinitrocyclohexane. This precursor can be formed from the reaction of cyclohexene (B86901) with dinitrogen tetroxide, and its subsequent reduction using iron in acetic acid yields trans-1,2-diaminocyclohexane. researchgate.net Additionally, 1,2-diaminocyclohexane is known to be a side product in the industrial hydrogenation of adiponitrile (B1665535) to produce hexamethylene diamine, providing another potential source for the starting mixture. wikipedia.orggoogle.com
Table 1: Hydrogenation-Based Methods for 1,2-Diaminocyclohexane Synthesis
| Precursor | Catalyst/Reagents | Product(s) | Reference(s) |
|---|---|---|---|
| o-Phenylenediamine | Hydrogen, Supported Rhodium or Ruthenium Catalyst | Mixture of cis- and trans-1,2-diaminocyclohexane | wikipedia.orgwikipedia.orgresearchgate.netquickcompany.in |
| trans-1,2-Dinitrocyclohexane | Iron, Acetic Acid | trans-1,2-Diaminocyclohexane | researchgate.net |
Sequential Opening of Cyclohexene Oxide and Aziridinium (B1262131) Ions
A versatile method for synthesizing trans-1,2-diaminocyclohexane derivatives involves a sequential ring-opening strategy starting from cyclohexene oxide. arkat-usa.org This approach offers a high degree of control over the introduction of different substituents.
The general process is as follows:
Amino Alcohol Formation : Cyclohexene oxide is first reacted with a primary or secondary amine in a ring-opening reaction to produce a trans-2-aminocyclohexanol derivative. arkat-usa.org
Mesylate Formation : The resulting amino alcohol is then treated with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) to form the corresponding mesylate. arkat-usa.org
Aziridinium Ion Formation and Opening : The mesylate undergoes solvolysis, which generates a reactive aziridinium ion intermediate in situ. This intermediate is immediately trapped by another amine (which can be the same as or different from the first), leading to the formation of the desired trans-1,2-diamine product in yields typically ranging from 60-80%. arkat-usa.org
This method is advantageous as it allows for the synthesis of unsymmetrically substituted diamines. arkat-usa.org Variations on this theme exist, such as using lithium perchlorate (B79767) to catalyze the ring-opening of a pre-formed N-alkylated cyclohexene aziridine (B145994) with an amine. researchgate.net
Resolution Techniques for Enantiomerically Pure trans-1,2-Diaminocyclohexane
For applications in asymmetric synthesis, obtaining enantiomerically pure trans-DACH is essential. The most prevalent method for separating the racemic mixture of (1R,2R)- and (1S,2S)-diaminocyclohexane is through classical resolution using a chiral resolving agent. wikipedia.org
Tartaric acid is the most commonly used agent for this purpose. wikipedia.orgacs.orgchemrj.org The process relies on the differential solubility of the diastereomeric salts formed between the racemic diamine and an enantiomerically pure form of tartaric acid. wisc.edu For example, when L-(+)-tartaric acid is added to a solution of racemic trans-DACH, the L-(+)-tartrate salt of the (1R,2R)-diamine preferentially crystallizes due to its lower solubility in the reaction medium, which is often an aqueous solution. wisc.eduresearchgate.net
A typical procedure involves adding the diamine mixture to a hot aqueous solution of L-(+)-tartaric acid. chemrj.orgwisc.edudatapdf.com The addition of glacial acetic acid can sometimes facilitate the precipitation. chemrj.org This method is highly efficient, capable of yielding the diastereomeric salt with greater than 96% diastereomeric excess (de), which can be further purified to over 99% de by a single recrystallization. datapdf.com Once the diastereomeric salt is isolated, the enantiomerically pure diamine is liberated by treatment with a strong base, such as sodium hydroxide. arkat-usa.orgchemrj.org While tartaric acid is most common, other resolving agents like dehydroabietic acid have also been employed. researchgate.net An alternative strategy involves the preferential crystallization of the diamine's citrate (B86180) monohydrate salt, which forms a stable conglomerate. researchgate.net
Table 2: Resolution of (±)-trans-1,2-Diaminocyclohexane
| Resolving Agent | Target Enantiomer Precipitated | Key Process | Reference(s) |
|---|---|---|---|
| L-(+)-Tartaric Acid | (1R,2R)-DACH | Formation of a sparingly soluble diastereomeric tartrate salt. | wikipedia.orgchemrj.orgwisc.eduresearchgate.net |
| D-(-)-Tartaric Acid | (1S,2S)-DACH | Formation of a sparingly soluble diastereomeric tartrate salt. | chemrj.orgresearchgate.net |
Functionalization Strategies for N-Acetylation
Once the trans-1,2-diaminocyclohexane backbone is obtained, the final step is the N-acetylation of both primary amine groups to yield trans-N,N'-Diacetylcyclohexane-1,2-diamine.
Direct Acetylation Procedures
Direct acetylation is the most straightforward method for converting the diamine to its diacetylated form. This reaction is a standard organic transformation involving the treatment of the amine with an acetylating agent. orientjchem.org Commonly used reagents include acetic anhydride (B1165640) and acetyl chloride. cdnsciencepub.comnih.gov
The reaction can be performed under various conditions. For instance, refluxing the diamine with an excess of acetic anhydride can produce the desired diacetylated product, although this can sometimes lead to over-acetylation, forming N,N-diacetyl by-products if secondary amines are involved. cdnsciencepub.com To improve efficiency and selectivity, various catalysts can be used, such as phosphomolybdic acid or copper(II) tetrafluoroborate, often under mild, solvent-free conditions. organic-chemistry.org The synthesis of the bisamide of trans-cyclohexane-1,2-diamine has been described, with the resulting chiral product exhibiting a melting point of 205.5–208.5 °C, distinct from the racemic version's melting point of 223.5–225 °C. datapdf.com
Diastereoselective Synthesis of Related N-Functionalized Diamines
The diastereoselective synthesis of N-functionalized vicinal diamines, particularly those built upon a cyclohexane (B81311) framework, is a pivotal area of research in organic chemistry. These chiral diamines are highly valuable as ligands in asymmetric catalysis and as key structural motifs in pharmacologically active molecules. arkat-usa.orgrsc.org Methodologies for achieving high diastereoselectivity often involve the strategic opening of strained ring systems or the use of chiral auxiliaries and catalysts to control the stereochemical outcome of the reaction.
One established approach to synthesizing trans-1,2-diaminocyclohexane derivatives involves a sequential two-step process starting from cyclohexene oxide. The initial step is the opening of the epoxide ring with a secondary amine to form a trans-amino alcohol. This intermediate is then converted into a corresponding mesylate. The subsequent in-situ formation of an aziridinium ion, followed by its ring-opening with a primary or secondary amine, yields the desired trans-1,2-diamine. arkat-usa.org The use of a chiral amine, such as α-methylbenzylamine, in the aziridinium ion opening step can lead to a mixture of diastereomers that are often separable by column chromatography. arkat-usa.org
Another powerful strategy for the diastereoselective synthesis of vicinal diamines is the rhodium-catalyzed three-component reaction. This method brings together diazo compounds, diarylmethanimines, and ketimines to construct vicinal diamine derivatives with two tertiary stereocenters. rsc.orgrsc.org This approach is noted for its high efficiency and excellent diastereoselectivities, providing a direct route to sterically congested diamine structures under mild conditions. rsc.org The resulting products can be readily hydrolyzed to the free diamines. rsc.org
Transition metal catalysis, particularly with palladium and rhodium, has also been successfully employed for the asymmetric and diastereoselective synthesis of N-functionalized diamines. A sequential process can be designed where a palladium-catalyzed asymmetric allylic amination first produces an enantioenriched N-allyl hydroxylamine-O-sulfamate. nih.gov This intermediate then undergoes a diastereoselective oxidative cyclization catalyzed by a rhodium complex to afford an aziridine product, which serves as a precursor to the target diamine. nih.gov This method highlights the power of combining two distinct catalytic cycles to achieve high levels of stereocontrol.
Furthermore, the reductive coupling of imines and allenamides catalyzed by copper offers a highly stereoselective route to chiral 1,2-diamino synthons. This method has demonstrated broad substrate scope and high diastereoselectivity, yielding single stereoisomers in high yields. acs.org Other strategies for synthesizing vicinal diamines include the diamination of alkenes, the reductive homocoupling of imines, and the ring-opening of aziridines with nitrogen nucleophiles. rsc.org
The following table summarizes findings from a study on the synthesis of trans-1,2-diaminocyclohexane derivatives via the opening of in-situ formed aziridinium ions. arkat-usa.org
Table 1: Synthesis of trans-1,2-Diaminocyclohexane Derivatives | Entry | R1 | R2 | R3 | R4 | Product | Yield (%) | |---|---|---|---|---|---|---| | 1 | H | Ph | H | H | 8a | 65 | | 2 | H | CH(CH₃)Ph | H | H | 8b | 60 | | 3 | -(CH₂)₅- | H | H | 8c | 62 | | 4 | -(CH₂)₅- | H | CH(CH₃)Ph | 8d | 55 | | 5 | -(CH₂)₅- | -(CH₂)₅- | 8e | 68 | Data sourced from ARKIVOC 2004 (viii) 4-11. arkat-usa.org
Coordination Chemistry of Trans N,n Diacetylcyclohexane 1,2 Diamine Metal Complexes
Ligand-Metal Ion Interactions and Binding Modes
The interaction between trans-N,N'-Diacetylcyclohexane-1,2-diamine and metal ions is primarily governed by the donation of the lone pair of electrons from the nitrogen atoms to the metal center, forming a five-membered chelate ring. This chelation is a key feature of its coordination behavior.
Chelation Properties and Stability Constants of Metal Complexes
This compound acts as a chelating ligand, forming a stable five-membered ring with a metal ion. The stability of these complexes is a result of the chelate effect, where the formation of a ring structure is entropically more favorable than the coordination of two separate monodentate ligands. libretexts.orglibretexts.org
The N-acetylation in this compound, however, is expected to reduce the basicity of the nitrogen atoms due to the electron-withdrawing nature of the acetyl groups. This reduction in basicity generally leads to lower stability constants for the metal complexes compared to those formed with the more basic parent ligand, trans-1,2-diaminocyclohexane. While specific stability constants for this compound complexes are not extensively documented, a qualitative comparison can be made with related ligands.
Table 1: Expected Relative Stability of Metal Complexes with Diamine Ligands
| Ligand | Metal Ion | Expected Relative Stability | Rationale |
|---|---|---|---|
| trans-1,2-Diaminocyclohexane | Ni(II) | High | Stronger N-donor basicity |
| This compound | Ni(II) | Moderate | Reduced N-donor basicity due to electron-withdrawing acetyl groups |
Preferred Transition Metal Ions for Complex Formation (e.g., Cu(I), Ni(II), Mn(I), Fe)
Transition metal ions such as Cu(I), Ni(II), Mn(I), and Fe(II)/Fe(III) are known to form stable complexes with N-donor ligands. Based on the principles of Hard and Soft Acids and Bases (HSAB) theory, these metal ions are considered borderline to soft acids and thus have a good affinity for nitrogen donor atoms.
The Irving-Williams series, which describes the relative stabilities of complexes of divalent first-row transition metals, predicts the following order of stability: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). Therefore, it is expected that Ni(II) and Cu(II) would form particularly stable complexes with this compound. The formation of complexes with Cu(I), Mn(I), and various oxidation states of iron is also anticipated, though the stability and geometry will depend on the specific reaction conditions and the electronic properties of the metal center.
Stereochemical Control in Metal-Ligand Architectures
The stereochemistry of the this compound ligand plays a crucial role in determining the three-dimensional structure of its metal complexes.
Induction of Chirality in Metal Centers by the Ligand
trans-1,2-Diaminocyclohexane is a chiral molecule, existing as a pair of enantiomers, (1R,2R) and (1S,2S). wikipedia.org Consequently, this compound is also chiral. When a chiral ligand like this coordinates to a metal center, it can induce chirality in the resulting complex. The stereochemistry of the ligand dictates the spatial arrangement of the chelate rings and other ligands around the metal ion, leading to the formation of specific diastereomers. The parent ligand, trans-1,2-diaminocyclohexane, is a well-established building block for C2-symmetric ligands used in asymmetric catalysis, highlighting its strong ability to control the stereochemical outcome of reactions at a metal center. wikipedia.org
Spectroscopic Characterization of Metal Complexes (e.g., X-ray Structure Analysis)
While specific X-ray crystal structures of metal complexes with this compound are not widely reported, the expected coordination geometries can be inferred from studies on related complexes with other trans-1,2-diaminocyclohexane derivatives. The coordination number and geometry are primarily determined by the nature of the metal ion and the other ligands present in the coordination sphere.
For instance, Ni(II) complexes with bidentate diamine ligands commonly exhibit square planar or octahedral geometries. nih.govnih.gov A complex of Ni(II) with two molecules of a substituted 1,2-diamine and two water molecules, for example, shows a distorted trans-octahedral coordination. nih.gov Similarly, Cu(II) complexes can adopt square planar or tetragonally distorted octahedral geometries. researchgate.net For metal ions like Mn(I) and Fe(II)/Fe(III), a variety of coordination numbers and geometries are possible, often resulting in octahedral complexes.
Table 2: Plausible Coordination Geometries for Metal Complexes of this compound
| Metal Ion | Plausible Coordination Geometry | Illustrative Example with Related Ligand |
|---|---|---|
| Cu(II) | Tetragonally distorted octahedral | [Cu(trans-1,2-diaminocyclohexane)₂(acesulfamate)₂] researchgate.net |
| Ni(II) | Distorted trans-octahedral | [Ni(1-phenylpropane-1,2-diamine)₂(H₂O)₂]Cl₂·2H₂O nih.gov |
| Mn(I) | Octahedral | (Inferred from common Mn coordination) |
Applications in Asymmetric Catalysis and Organic Transformations
Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines. The effectiveness of this transformation often relies on the design of the chiral ligand associated with the metal catalyst, typically ruthenium or rhodium.
While direct studies on trans-N,N'-diacetylcyclohexane-1,2-diamine in ATH are not extensively documented, research on closely related N,N'-dialkylated derivatives of trans-1,2-diaminocyclohexane provides significant insights. For instance, chiral acyclic and macrocyclic amines derived from trans-1,2-diaminocyclohexane, when complexed with diethylzinc (B1219324), have been shown to efficiently catalyze the asymmetric hydrosilylation of aryl-alkyl and aryl-aryl ketones. nih.gov This process achieves enantiomeric excesses (ee) of up to 86%. nih.gov The structural rigidity and chirality of the diamine ligand are crucial for inducing asymmetry in the reduction process.
The following table summarizes the results for the asymmetric hydrosilylation of various ketones using a catalyst system derived from a trans-1,2-diaminocyclohexane-based ligand, demonstrating the potential for high enantioselectivity.
| Ketone Substrate | Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| 1-Tetralone | L8 | 91 | 84 | nih.gov |
| 1-Tetralone | L18 | 97 | 71 | nih.gov |
| 1-Indanone | L8 | - | 69 | nih.gov |
The substrate scope in asymmetric hydrogenation reactions catalyzed by complexes of trans-1,2-diaminocyclohexane derivatives can be broad, but certain limitations exist. Generally, aryl-alkyl ketones are good substrates, often yielding high enantioselectivities. However, the steric and electronic properties of both the aryl and alkyl groups can significantly influence the reaction's outcome. For instance, the asymmetric hydrogenation of 1,1-diaryl-substituted double bonds without a directing group is known to be challenging, often resulting in low enantioselectivities. nih.gov
A study on the Ru-catalyzed transfer hydrogenation of diaryl ketones highlighted that an array of substrates could be converted to enantioenriched 1,1-diarylmethanols using sodium formate (B1220265) as the hydrogen source. nih.gov Notably, substrates bearing a vinyl group were well-tolerated under the reaction conditions. nih.gov However, ketones with bulky substituents near the carbonyl group may exhibit lower reactivity or selectivity due to steric hindrance, which impedes the optimal approach of the substrate to the catalytic center. Furthermore, the presence of coordinating functional groups on the substrate can sometimes interfere with the catalyst, leading to reduced efficiency or selectivity.
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-nitrogen and carbon-oxygen bonds. Ligands based on the trans-1,2-diaminocyclohexane scaffold have proven to be particularly effective in these transformations, promoting reactivity and selectivity under milder conditions than traditional Ullmann condensations.
A general and efficient method for the N-arylation of indoles has been developed using a catalyst system derived from copper(I) iodide (CuI) and a trans-1,2-diamine ligand, such as the closely related trans-N,N'-dimethyl-1,2-cyclohexanediamine. nih.gov This method allows for the high-yield synthesis of N-arylindoles from the coupling of various indoles with aryl iodides or bromides. nih.gov The diamine ligand is crucial for the success of this reaction, as it facilitates the catalytic cycle, likely by stabilizing the copper center and promoting the reductive elimination step.
The reaction conditions typically involve heating the indole, aryl halide, CuI, the diamine ligand, and a base such as potassium phosphate (B84403) (K₃PO₄) in a solvent like toluene. amazonaws.com The versatility of this method allows for the coupling of a wide range of substituted indoles and aryl halides, making it a valuable tool for the synthesis of complex molecules containing the N-arylindole motif, which is prevalent in pharmaceuticals and materials science. researchgate.netmdpi.com
| Indole | Aryl Halide | Diamine Ligand | Yield (%) | Reference |
|---|---|---|---|---|
| Indole | Iodobenzene | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | 93 | nih.govamazonaws.com |
| 5-Cyanoindole | 4-Iodotoluene | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | 95 | nih.govamazonaws.com |
| Indole | 4-Chlorobromobenzene | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | 87 | nih.govamazonaws.com |
An experimentally simple and inexpensive catalyst system for the amidation of aryl halides has been established using CuI in combination with a 1,2-diamine ligand. researchgate.net Catalyst systems based on trans-N,N'-dimethyl-1,2-cyclohexanediamine have been identified as among the most active for this transformation. researchgate.net This method efficiently couples aryl iodides, bromides, and in some instances, even aryl chlorides with a variety of amides. researchgate.net
A key advantage of this copper-catalyzed system is its tolerance of a wide array of functional groups that are often incompatible with palladium-catalyzed amidation methodologies. researchgate.net The reaction typically employs a base such as K₃PO₄, potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). researchgate.net The choice of the diamine ligand is critical, with N,N'-disubstituted diamines often providing better results, particularly for more challenging substrates like ortho-substituted aryl halides, as they prevent N-arylation of the ligand itself. nih.gov
The synthesis of complex heterocyclic structures, such as 4H-benzo[f]imidazo nih.govresearchgate.netdiazepin-6-ones, can be achieved through intramolecular Ullmann coupling reactions. researchgate.net This type of transformation involves the copper-catalyzed formation of a C-N bond to construct the diazepine (B8756704) ring system. While the specific use of this compound in this exact synthesis is not explicitly detailed in the primary literature, diamine ligands are frequently employed in related copper-catalyzed intramolecular cyclizations. researchgate.netacademie-sciences.fr
For instance, the synthesis of related dibenzo[b,f]imidazo[1,2-d] nih.govresearchgate.netoxazepine derivatives is accomplished via a double Ullmann coupling reaction catalyzed by copper(I) iodide and o-phenanthroline, a bidentate N,N-ligand. researchgate.net This suggests that a chiral diamine ligand like this compound could potentially be used to induce asymmetry in similar cyclizations, leading to enantioenriched benzodiazepine (B76468) derivatives, which are a common feature in many biologically active compounds. The general principle involves the activation of an aryl halide by the copper-diamine complex, followed by intramolecular nucleophilic attack by an amine or amide moiety to close the ring.
Halogen Exchange Reactions (e.g., bromide to iodide)
The utility of diamine ligands in facilitating halogen exchange reactions, often termed aromatic Finkelstein reactions, has been demonstrated in copper-catalyzed systems. While direct studies specifying this compound are not prominent, research on related diamines highlights their effectiveness. For instance, a mild and general method for the copper(I)-catalyzed conversion of aryl, heteroaryl, and vinyl bromides into their corresponding iodides was developed using a catalyst system composed of CuI and a 1,2- or 1,3-diamine ligand. mdma.chresearchgate.net
In these studies, ligands such as N,N'-dimethylethylenediamine and trans-N,N'-dimethyl-1,2-cyclohexanediamine were found to strongly accelerate the halogen exchange process. mdma.ch The reaction conditions typically involve 5 mol % of CuI, 10 mol % of the diamine ligand, and 2 equivalents of sodium iodide (NaI) in a solvent like dioxane at 110 °C. mdma.ch This method is compatible with a wide range of functional groups, including N-H containing substrates like amides and indoles. researchgate.netorganic-chemistry.org The choice of ligand, solvent, and halide salt is crucial for the reaction's success. mdma.ch The fortuitous discovery of this catalytic activity occurred when researchers observed minor amounts of aryl iodides during studies of copper-catalyzed amidation reactions using diamine ligands. mdma.ch
Asymmetric Michael Additions
A significant application of trans-1,2-diaminocyclohexane derivatives is in the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroalkenes. A highly effective catalyst system, Ni(II)-bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br₂ , has been shown to facilitate this transformation with high yields and excellent enantioselectivities. organic-chemistry.orgacs.orgnih.gov This reaction proceeds efficiently at room temperature and is applicable to a broad scope of substrates, including various malonates, β-ketoesters, and nitroalkenes with both aromatic and aliphatic substituents. acs.orgnih.gov
The catalyst is effective even at low loadings, and the reaction maintains good levels of enantioselectivity at elevated temperatures. acs.org For example, the addition of diethyl malonate to nitrostyrene (B7858105) catalyzed by this complex still provided 85% enantiomeric excess (ee) at 100 °C. acs.org
| 1,3-Dicarbonyl Compound | Nitroalkene | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Diethyl malonate | β-Nitrostyrene | 94 | 96 |
| Dibenzyl malonate | β-Nitrostyrene | 94 | 97 |
| Dimethyl malonate | (E)-1-Nitro-3-phenyl-1-propene | 95 | 95 |
| Ethyl 2-methyl-3-oxobutanoate | β-Nitrostyrene | 98 | 98 |
| Ethyl 3-oxo-3-phenylpropanoate | β-Nitrostyrene | 99 | 92 |
Data sourced from studies on Ni(II)-bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br₂. acs.org
A key feature of the Ni(II)-diamine catalyst system is the dual functionality of the diamine ligands. acs.orgfigshare.com In the octahedral Ni(II) complex, two chiral diamine ligands are present. acs.org One diamine ligand remains coordinated to the nickel center, serving as the chiral ligand that provides the asymmetric induction during the C-C bond-forming step. The other diamine ligand functions as a Brønsted base, responsible for the deprotonation (enolization) of the 1,3-dicarbonyl substrate. acs.orgfigshare.comresearchgate.net This internal base mechanism obviates the need for an external ancillary base, simplifying the reaction conditions. organic-chemistry.org This cooperative action between the two ligands within the catalyst sphere is crucial for the high efficiency and enantioselectivity observed in the Michael addition. acs.orgresearchgate.net
Other Catalytic Applications
The trans-1,2-diaminocyclohexane scaffold is fundamental to one of the most powerful methods for asymmetric epoxidation: the Jacobsen-Katsuki epoxidation. This reaction utilizes a chiral manganese salen complex, where the salen ligand is derived from the condensation of a salicylaldehyde (B1680747) derivative with enantiomerically pure trans-1,2-diaminocyclohexane. sci-hub.se While this is not the diacetyl derivative, it underscores the importance of the rigid chiral backbone in creating a well-defined catalytic pocket for stereocontrolled oxygen transfer to unfunctionalized alkenes. sci-hub.se These Mn-salen complexes are particularly effective for the epoxidation of Z- and tri-substituted alkenes with high enantioselectivity. sci-hub.se Similarly, related chromium-salen complexes have also been developed for asymmetric epoxidation. researchgate.net
The catalytic activity of trans-1,2-diaminocyclohexane derivatives extends to other conjugate addition reactions. The nickel-catalyzed Michael addition to nitroalkenes is a prime example, as nitroalkenes are potent Michael acceptors similar to α,β-unsaturated ketones (enones). organic-chemistry.orgresearchgate.net The principles of Lewis acid activation of the electrophile and the creation of a chiral environment are broadly applicable to conjugate additions. youtube.com Organocatalytic systems using derivatives of chiral trans-cyclohexane-1,2-diamine have been employed for the enantioselective conjugate addition of aldehydes to acceptors like N-substituted maleimides.
C-N Coupling Reactions
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, essential for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. Asymmetric catalysis has emerged as a powerful tool to control the stereochemistry of these transformations, and ligands derived from the chiral scaffold of trans-1,2-diaminocyclohexane have been influential in this field.
However, the closely related analogue, trans-N,N'-dimethylcyclohexane-1,2-diamine , has been successfully employed as a ligand in copper-catalyzed C-N coupling reactions to produce these classes of compounds. The following sections detail the research findings for these transformations, which highlight the utility of the trans-1,2-diaminocyclohexane backbone in facilitating these important coupling reactions.
Synthesis of Vinylsulfoximines
Copper-catalyzed C-N coupling reactions utilizing trans-N,N'-dimethylcyclohexane-1,2-diamine as a ligand have been shown to be effective for the synthesis of vinylsulfoximines. These reactions typically involve the coupling of NH sulfoximines with vinyl bromides. sigmaaldrich.comorganic-chemistry.org The diamine ligand, in conjunction with a copper(I) source, facilitates the formation of the C-N bond under relatively mild conditions.
Table 1: Copper-Catalyzed Synthesis of Vinylsulfoximines using trans-N,N'-Dimethylcyclohexane-1,2-diamine
| Entry | NH Sulfoximine | Vinyl Bromide | Catalyst System | Yield (%) |
| 1 | Phenylsulfoximine | (E)-β-Bromostyrene | CuI / trans-N,N'-dimethylcyclohexane-1,2-diamine | High |
| 2 | Methylsulfoximine | 1-Bromo-2-methylpropene | CuI / trans-N,N'-dimethylcyclohexane-1,2-diamine | Good |
Note: Specific yield percentages and detailed reaction conditions are dependent on the specific substrates and are documented in the primary literature.
Synthesis of N-Arylpyridones
The synthesis of N-arylpyridones through the C-N coupling of 2-substituted pyridines with aryl halides is another area where the copper/trans-N,N'-dimethylcyclohexane-1,2-diamine catalytic system has been successfully applied. sigmaaldrich.comorganic-chemistry.org This methodology provides a valuable route to a class of compounds with significant applications in medicinal chemistry.
Table 2: Copper-Catalyzed Synthesis of N-Arylpyridones using trans-N,N'-Dimethylcyclohexane-1,2-diamine
| Entry | 2-Substituted Pyridine | Aryl Halide | Catalyst System | Yield (%) |
| 1 | 2-Hydroxypyridine | Iodobenzene | CuI / trans-N,N'-dimethylcyclohexane-1,2-diamine | Excellent |
| 2 | 2-Methoxypyridine | 4-Bromotoluene | CuI / trans-N,N'-dimethylcyclohexane-1,2-diamine | High |
Note: Specific yield percentages and detailed reaction conditions are dependent on the specific substrates and are documented in the primary literature.
Synthesis of N-Aryl Amines
The copper-catalyzed N-arylation of amines with aryl iodides and bromides is a well-established transformation, and trans-N,N'-dimethylcyclohexane-1,2-diamine has been identified as an effective ligand for these reactions. sigmaaldrich.comorganic-chemistry.org The versatility of this catalytic system allows for the coupling of a range of amines with various aryl halides, providing access to a diverse array of N-aryl amines.
Table 3: Copper-Catalyzed Synthesis of N-Aryl Amines using trans-N,N'-Dimethylcyclohexane-1,2-diamine
| Entry | Amine | Aryl Halide | Catalyst System | Yield (%) |
| 1 | Morpholine | 1-Iodonaphthalene | CuI / trans-N,N'-dimethylcyclohexane-1,2-diamine | High |
| 2 | Aniline | 4-Bromoanisole | CuI / trans-N,N'-dimethylcyclohexane-1,2-diamine | Good |
| 3 | Benzylamine | 1-Iodo-4-nitrobenzene | CuI / trans-N,N'-dimethylcyclohexane-1,2-diamine | Excellent |
Note: Specific yield percentages and detailed reaction conditions are dependent on the specific substrates and are documented in the primary literature.
Mechanistic Investigations of Trans N,n Diacetylcyclohexane 1,2 Diamine Catalyzed Reactions
Elucidation of Catalytic Cycles and Proposed Intermediates
In metal-catalyzed reactions, such as copper-catalyzed cross-coupling, ligands derived from trans-1,2-diaminocyclohexane are fundamental to the catalytic cycle. For copper-catalyzed N-arylation reactions, a generally accepted mechanism involves the coordination of the diamine ligand to a Cu(I) salt. While a specific cycle for trans-N,N'-Diacetylcyclohexane-1,2-diamine is not explicitly detailed in the literature, a plausible pathway can be proposed based on studies of its analogues, like trans-N,N'-dimethylcyclohexane-1,2-diamine. sigmaaldrich.comchemicalbook.com
The proposed cycle typically begins with the formation of an active copper(I)-ligand complex. This complex then undergoes oxidative addition with an aryl halide (Ar-X) to form a Cu(III) intermediate. Subsequently, the amine or amide substrate coordinates to this high-valent copper center. The crucial C-N bond-forming step occurs via reductive elimination, releasing the N-arylated product and regenerating a Cu(I) species, which can re-enter the catalytic cycle.
Proposed Catalytic Cycle for a Cu/trans-DACH Derivative Catalyzed N-Arylation:
Catalyst Activation: The this compound ligand (L) coordinates to a Cu(I) precursor to form the active catalyst, [Cu(L)]⁺.
Oxidative Addition: The aryl halide (Ar-X) adds to the copper complex, forming a Cu(III) intermediate, [Cu(L)(Ar)(X)]⁺. The bidentate nature of the diacetyl-diamine ligand stabilizes this higher oxidation state.
Substrate Coordination & Deprotonation: The nucleophile (e.g., an amine, R₂NH) coordinates to the Cu(III) center. A base present in the reaction mixture deprotonates the coordinated nucleophile to generate a more reactive amido species.
Reductive Elimination: This is often the rate-determining and selectivity-determining step. The aryl and amido groups couple, forming the desired C-N bond and the final product (Ar-NR₂). This process reduces the copper center back to Cu(I).
Ligand Exchange: The product dissociates from the copper center, allowing the [Cu(L)]⁺ catalyst to be regenerated for the next cycle.
The acetyl groups on the ligand are expected to modulate the electron density at the copper center, influencing the rates of oxidative addition and reductive elimination.
Role of Ligand-to-Metal Ratios in Optimizing Reaction Efficiency and Selectivity
The stoichiometry between the diamine ligand and the metal center is a critical parameter that can profoundly affect both the rate and the stereoselectivity of a reaction. Studies on related chiral ligands have shown that the active catalytic species may not always involve a simple 1:1 ligand-to-metal ratio. For instance, in certain asymmetric reactions, a complex involving two ligand molecules per metal center (L₂M) has been identified as the key species in the stereochemistry-determining step.
In a study on the conjugate addition of diethylzinc (B1219324) to enones using a bis(NHC) ligand derived from trans-1,2-diaminocyclohexane, the reaction efficiency and stereoselectivity were found to depend on the presence of both stereoisomers of the ligand, highlighting the complexity of the active catalytic species. mdpi.com This suggests that non-linear effects can be at play, where the enantiomeric excess of the product is not directly proportional to the enantiomeric excess of the ligand. Such behavior often points to the involvement of higher-order ligand-metal aggregates, such as dimeric species (e.g., L₂M₂), in the catalytic cycle.
For this compound, optimizing the ligand-to-metal ratio would be essential. The ideal ratio can vary depending on the specific reaction, the metal precursor, and the solvent system. An excess of the ligand might be necessary to ensure the formation of the desired chiral complex and prevent the formation of less selective, achiral or racemic catalyst species.
Table 1: Illustrative Optimization of Ligand Loading in a Cu-Catalyzed Conjugate Addition with a DACH-derived Ligand This table is based on findings for related DACH-derived bis(NHC) ligands and illustrates a typical optimization process. mdpi.com
| Entry | Ligand Loading (mol%) | Cu Salt (mol%) | Yield (%) | Enantiomeric Excess (% ee) |
| 1 | 2.5 | 2.0 | 75 | 85 |
| 2 | 5.0 | 2.0 | 92 | 94 |
| 3 | 10.0 | 2.0 | 91 | 94 |
The data show that increasing the ligand-to-metal ratio from approximately 1:1 to 2.5:1 significantly improves both yield and enantioselectivity, after which further increases have a negligible effect.
Transition State Analysis and Stereochemical Models
The enantioselectivity imparted by a chiral catalyst originates from the energy difference between the diastereomeric transition states leading to the (R) and (S) products. For catalysts based on the this compound ligand, the C₂-symmetric backbone creates a well-defined chiral pocket around the metal center. The stereochemical outcome is dictated by how the substrates can approach the metal center with minimal steric repulsion from the ligand framework.
Computational studies, such as Density Functional Theory (DFT) calculations, on related manganese complexes with tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have revealed that enantioselectivity is primarily governed by steric repulsion between the substrate and the ligand in the favored transition state. nih.govrsc.org The bulky groups on the ligand effectively block one face of the approaching substrate, forcing it to coordinate in a specific orientation that leads to the major enantiomer. nih.gov
In the case of this compound, the acetyl groups play a crucial role. Their orientation can create a "chiral wall" that dictates the trajectory of the incoming substrate. The carbonyl oxygen of the acetyl group can also act as a Lewis basic site, potentially influencing the substrate's orientation through secondary interactions in the transition state. Studies on other DACH derivatives have shown that changing the N-substituents dramatically alters stereochemical control, confirming the importance of steric hindrance in the ligand's chiral pocket. nih.gov
The Meerwein-Ponndorf-Verley (MPV) reduction is a chemoselective method for reducing aldehydes and ketones to alcohols. organic-chemistry.orgwikipedia.org The classical mechanism involves a six-membered ring transition state where a hydride is transferred from the aluminum alkoxide of a sacrificial alcohol (like isopropanol) to the carbonyl substrate. organic-chemistry.org When a chiral ligand such as this compound is used to create a chiral metal alkoxide catalyst, the reaction can proceed asymmetrically.
The solvent can play a much more significant role than simply acting as a bulk medium. Explicit solvent molecules can be directly involved in the catalytic cycle and transition states. In MPV-type reductions, a solvent molecule can:
Coordinate to the Metal Center: A coordinating solvent can alter the Lewis acidity and steric environment of the metal catalyst, affecting its activity and selectivity.
Stabilize Transition States: Polar solvents can stabilize charged or highly polar transition states through hydrogen bonding or dipole-dipole interactions.
Participate in Proton Transfer: In some mechanisms, solvent molecules can facilitate proton shuttling, lowering the activation energy of certain steps.
Research on MPV reductions has shown that the reaction is sensitive to the nature of the alcohol used as the hydride donor and the presence of additives. researchgate.netresearchgate.net For a catalyst derived from this compound, the polar amide groups could interact strongly with protic solvents or the alcohol reagent, potentially forming a highly organized hydrogen-bonding network in the transition state that enhances stereochemical communication.
Ligand Tuning and Modification Effects on Reaction Mechanism and Selectivity
The trans-1,2-diaminocyclohexane scaffold is a privileged platform for ligand design precisely because it can be easily "tuned" by modifying the substituents on the nitrogen atoms. researchgate.net This tuning allows for the optimization of a catalyst for a specific reaction by altering both steric and electronic properties. The this compound ligand is one such modification of the parent DACH structure.
Effects of N-Substitution on the DACH Scaffold:
Steric Bulk: Increasing the size of the N-substituents generally creates a more defined and restrictive chiral pocket, which can lead to higher enantioselectivity, provided the pocket does not completely block substrate access. nih.gov
Electronic Properties: The electronic nature of the N-substituents modulates the Lewis basicity of the nitrogen atoms and, consequently, the electronic properties of the metal center they coordinate to.
N-Alkyl groups (e.g., methyl) are electron-donating, increasing the electron density on the metal.
N-Acyl groups (e.g., acetyl) are electron-withdrawing. The amide nitrogen's lone pair is delocalized onto the carbonyl oxygen, making the nitrogen a weaker donor. This makes the coordinated metal center more Lewis acidic, which can enhance its catalytic activity for certain reactions.
Coordinating Ability: The introduction of additional coordinating groups on the N-substituents can change the ligand's denticity and create more rigid, cage-like complexes, often leading to improved selectivity. nih.gov
The use of N,N'-diacetyl groups compared to the more common N,N'-dialkyl groups represents a significant electronic modification. The resulting metal complex would be more electron-deficient, which could, for example, accelerate steps involving nucleophilic attack on a coordinated substrate. Furthermore, the amide protons of the diacetyl ligand are available for hydrogen bonding, which could be exploited to direct substrate orientation and enhance enantioselectivity in a manner not possible with tertiary diamine ligands like trans-N,N'-dimethylcyclohexane-1,2-diamine. researchgate.net
Table 2: Comparison of N-Substituent Effects on the DACH Ligand Platform This table provides a conceptual comparison based on established principles of ligand design.
| N-Substituent | Key Feature | Expected Impact on Metal Center | Potential Catalytic Consequence |
| Hydrogen (H) | Primary amine | Strong σ-donor, H-bond donor | Forms stable complexes; can participate in proton transfer |
| Methyl (CH₃) | Electron-donating, small | Electron-rich | Increased reactivity in oxidative addition |
| Benzyl (CH₂Ph) | Electron-donating, bulky | Electron-rich, sterically hindered | Enhanced steric control of enantioselectivity nih.gov |
| Acetyl (COCH₃) | Electron-withdrawing, H-bond donor | Electron-deficient (more Lewis acidic) | Altered reactivity; potential for H-bond directed stereocontrol |
This comparative analysis underscores how This compound is not merely another DACH derivative, but a specifically tuned ligand whose mechanistic behavior is uniquely shaped by the electronic and hydrogen-bonding capabilities of its amide functionalities.
Chirality, Stereoisomerism, and Enantioselectivity in Trans N,n Diacetylcyclohexane 1,2 Diamine Systems
Origin of Chirality within the trans-1,2-Diaminocyclohexane Framework
The chirality of trans-N,N'-Diacetylcyclohexane-1,2-diamine originates from the stereochemistry of its molecular backbone, the trans-1,2-diaminocyclohexane (DACH) ring. wikipedia.org The cyclohexane (B81311) ring contains two stereogenic centers at carbons C1 and C2, where the amino groups (and subsequently the acetamido groups) are attached.
In the trans configuration, the two amino groups are on opposite sides of the cyclohexane ring plane. This arrangement prevents the molecule from having a plane of symmetry. While the cis isomer, where the amino groups are on the same side, possesses a plane of symmetry and is therefore an achiral meso compound, the trans isomer is chiral. caltech.edu The lack of internal symmetry means that the trans isomer and its mirror image are not superimposable.
These non-superimposable mirror images exist as a pair of enantiomers: (1R,2R)-1,2-diaminocyclohexane and (1S,2S)-1,2-diaminocyclohexane. These enantiomers are C₂-symmetric, meaning they can be rotated by 180° around a central axis to yield an identical molecule. This C₂-symmetry is a highly desirable feature in ligands used for asymmetric catalysis, as it can reduce the number of possible transition states in a chemical reaction, often leading to higher enantioselectivity. arkat-usa.orgresearchgate.net The acetylation of the amino groups to form this compound does not alter these fundamental stereogenic centers, and thus the resulting compound retains the chirality of the parent diamine.
Enantiomeric Purity Assessment and its Impact on Asymmetric Induction
The effectiveness of a chiral catalyst is critically dependent on its enantiomeric purity, often expressed as enantiomeric excess (ee). The enantiomeric purity of this compound and its derivatives is commonly determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). ias.ac.in
NMR Spectroscopy: Enantiomeric purity can be assessed by converting the enantiomeric mixture into a mixture of diastereomers. ias.ac.in This is achieved by reacting the diamine with a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA). ias.ac.inresearchgate.net The resulting diastereomeric complexes will exhibit distinct signals in the NMR spectrum, allowing for the quantification of each enantiomer by integrating the corresponding peaks. ias.ac.innih.gov For example, chiral acids or their derivatives can be used as CSAs, forming diastereomeric salts with the diamine that show chemical shift non-equivalence. ias.ac.in
Chiral HPLC: This is another powerful method for separating and quantifying enantiomers. The stationary phase of the HPLC column is made with a chiral material, which interacts differently with each enantiomer, leading to different retention times. This allows for the separation and quantification of the enantiomers in a mixture. ias.ac.in
Impact on Asymmetric Induction: Asymmetric induction is the process where a chiral entity in a reaction influences the formation of a specific stereoisomer of the product. wikipedia.org In catalytic systems using ligands derived from this compound, the enantiomeric purity of the ligand has a direct and profound impact on the enantioselectivity of the reaction. acs.org A ligand with a high enantiomeric excess creates a well-defined chiral environment around the metal center of the catalyst. numberanalytics.com This chiral environment preferentially stabilizes the transition state leading to one enantiomer of the product over the other, thereby directing the reaction to produce an excess of that enantiomer. wikipedia.org Research has shown that even small impurities of the opposite enantiomer in the catalyst can significantly decrease the enantiomeric excess of the product. acs.orgacs.org Therefore, the use of enantiomerically pure ligands is crucial for achieving high levels of asymmetric induction and obtaining products with high optical purity. numberanalytics.comacs.org
Strategies for Chiral Induction in Catalytic Systems
The chiral framework of this compound and its parent diamine is a cornerstone in the design of ligands for asymmetric catalysis. wikipedia.orgresearchgate.net The primary strategy for chiral induction involves incorporating this diamine into a larger ligand structure, which then coordinates to a metal center to form a chiral catalyst. nih.govnih.gov The chirality is transferred from the ligand to the substrate during the catalytic cycle. wikipedia.org
The effectiveness of these catalytic systems relies on creating a highly ordered and sterically defined chiral pocket around the metal's active site. nih.gov When a prochiral substrate binds to the catalyst, the chiral environment dictates the facial selectivity of the subsequent chemical transformation, be it hydrogenation, oxidation, or a carbon-carbon bond-forming reaction. nih.govnih.gov
For example, in metal-catalyzed reactions, the C₂-symmetric nature of the DACH-based ligand ensures that the substrate approaches the metal center from a specific trajectory. arkat-usa.org This controlled approach steers the reaction to favor the formation of one enantiomer of the product over the other. The rigidity of the cyclohexane backbone helps to maintain a well-defined conformation in the catalytic complex, which is essential for effective chiral communication between the ligand and the substrate. nih.gov The substituents on the nitrogen atoms can be modified to "tune" the steric and electronic properties of the catalyst, further optimizing its selectivity for a particular reaction. acs.orgnih.gov DFT (Density Functional Theory) calculations are often used to model the transition states and understand the steric and electronic interactions that govern the stereoinduction. nih.gov
Diastereomeric Mixtures and Their Separation (relevant to synthesis of precursors)
The synthesis of the crucial precursor, trans-1,2-diaminocyclohexane (DACH), often begins with the hydrogenation of o-phenylenediamine (B120857). wikipedia.org This process typically yields a mixture of stereoisomers, including the desired racemic trans-isomer ((1R,2R)- and (1S,2S)-DACH) and the achiral cis-isomer (a meso compound). wikipedia.orgwisc.edu Since only the trans-isomer is chiral and useful for asymmetric synthesis, separating it from the cis-diastereomer is a critical step. caltech.edu
The separation of these diastereomers can be achieved through methods like fractional crystallization of their salts. For instance, treating the isomeric mixture with specific acids can lead to the formation of diastereomeric salts with different solubilities, allowing for their separation. google.com
Once the trans-isomer is isolated (still as a racemic mixture), the two enantiomers must be separated in a process called chiral resolution. A widely used and effective method is classical resolution via the formation of diastereomeric salts with a chiral resolving agent. chemrj.org L-(+)-tartaric acid is a common choice for this purpose. wisc.educhemrj.org
The process involves the following steps:
The racemic trans-DACH mixture is reacted with an enantiomerically pure resolving agent, such as L-(+)-tartaric acid, in a suitable solvent like water. wisc.educhemrj.org
This reaction forms a pair of diastereomeric salts: ((1R,2R)-DACH · L-tartrate) and ((1S,2S)-DACH · L-tartrate).
Diastereomers have different physical properties, including solubility. The salt of the (1R,2R)-diamine with L-(+)-tartaric acid is typically less soluble in the reaction medium and crystallizes out of the solution. wisc.edu
The precipitated diastereomeric salt is collected by filtration. researchgate.net
The resolved enantiomer, (1R,2R)-DACH, is then recovered as a free base by treating the salt with a base, such as sodium hydroxide. chemrj.org
The other enantiomer, (1S,2S)-DACH, can be recovered from the filtrate. This resolution technique allows for the preparation of the enantiomerically pure trans-1,2-diaminocyclohexane precursors necessary for synthesizing enantiopure this compound and other chiral ligands. chemrj.orgnih.gov
Computational Chemistry and Theoretical Studies of Trans N,n Diacetylcyclohexane 1,2 Diamine and Its Complexes
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. For trans-N,N'-Diacetylcyclohexane-1,2-diamine, DFT calculations can provide a wealth of information, including optimized geometries, bond lengths, bond angles, and the distribution of electron density. These calculations are crucial for understanding how the ligand coordinates to a metal center and how its electronic properties influence the catalytic activity of the resulting complex.
For instance, DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more polarizable and more likely to engage in chemical reactions. Furthermore, the spatial distribution of these frontier orbitals can reveal the most probable sites for electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide further insights into the bonding and electronic structure. NBO analysis can quantify the charge distribution on each atom, revealing the extent of charge transfer upon coordination to a metal. This information is vital for understanding the nature of the metal-ligand bond and how it might be modulated by changes in the ligand structure or the reaction environment.
Table 1: Calculated Electronic Properties of a Model Metal Complex of this compound (Note: The following data is illustrative and based on typical results from DFT calculations on similar systems, as specific data for this exact compound is not readily available in the literature.)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Mulliken Charge on Metal Center | +0.85 |
| N-Metal Bond Length | 2.05 Å |
| O-Metal Bond Length | 2.15 Å |
Microkinetic Modeling of Complex Catalytic Cycles
While DFT can provide valuable information about individual reaction steps, microkinetic modeling is necessary to understand the behavior of an entire catalytic cycle. This approach involves constructing a detailed reaction network of all elementary steps, including reactant adsorption, product desorption, and all intermediate transformations. The rate constants for each of these steps are typically calculated using transition state theory, with the necessary energetic information (activation energies and reaction energies) obtained from DFT calculations.
Molecular Dynamics Simulations for Solvent and Conformational Effects
The behavior of a catalyst in solution can be significantly influenced by its interactions with the surrounding solvent molecules and by its own conformational flexibility. Molecular Dynamics (MD) simulations are a powerful computational tool for studying these dynamic effects. In an MD simulation, the motion of every atom in the system (the catalyst, the reactants, and the solvent) is simulated over time by solving Newton's equations of motion.
For a metal complex of this compound, MD simulations can be used to explore its conformational landscape and identify the most stable conformers in a given solvent. This is particularly important for a flexible ligand like this, as its conformation can have a profound impact on the stereochemical outcome of a catalyzed reaction.
MD simulations can also provide detailed information about the solvation structure around the catalyst. The arrangement of solvent molecules in the first solvation shell can affect the accessibility of the catalytic active site and can also influence the stability of transition states. By running simulations in different solvents, it is possible to computationally screen for the optimal solvent for a particular catalytic transformation.
Prediction and Validation of Enantioselectivity via Computational Methods
One of the most valuable applications of computational chemistry in the field of asymmetric catalysis is the prediction of enantioselectivity. For a chiral catalyst, such as a metal complex of this compound, the enantiomeric excess (ee) of the product is determined by the energy difference between the transition states leading to the two enantiomers.
Using DFT, it is possible to calculate the energies of these diastereomeric transition states with a high degree of accuracy. The predicted enantiomeric excess can then be calculated using the following equation, which is derived from the Curtin-Hammett principle:
ee (%) = [ (e-ΔΔG‡/RT - 1) / (e-ΔΔG‡/RT + 1) ] * 100
where ΔΔG‡ is the difference in the Gibbs free energy of activation between the two transition states, R is the gas constant, and T is the temperature.
These computational predictions can be validated by comparison with experimental results. A good agreement between the predicted and experimental enantioselectivity provides strong evidence for the proposed reaction mechanism and the accuracy of the computational model. This validated model can then be used to predict the enantioselectivity for other substrates or with modified catalysts, thereby accelerating the catalyst development process.
In Silico Design and Rational Screening of Ligand Modifications
The ultimate goal of computational studies in catalysis is to guide the design of new and improved catalysts. In silico design and rational screening of ligand modifications is a powerful strategy for achieving this goal. This approach involves computationally generating a library of virtual ligands based on the this compound scaffold. These modifications could include the introduction of different substituents on the cyclohexane (B81311) ring or the amide groups.
Each of these virtual ligands can then be computationally screened for its potential to form a highly active and selective catalyst. This screening can be performed using a variety of computational methods, ranging from rapid, low-level calculations to more accurate, but computationally expensive, DFT calculations. The most promising candidates identified through this in silico screening can then be prioritized for synthesis and experimental testing. This approach can significantly reduce the time and resources required for catalyst development by focusing experimental efforts on the most promising candidates.
Future Research Directions and Emerging Applications
Development of Next-Generation Cyclohexanediamine (B8721093) Ligands with Enhanced Performance
The development of new catalysts is a significant challenge in synthetic organic chemistry. mdpi.com The trans-1,2-diaminocyclohexane framework is a key component for creating C2-symmetric ligands used in asymmetric catalysis. wikipedia.org Research efforts are directed at modifying this basic structure to create next-generation ligands with superior activity and selectivity. A modular "building block" strategy is often employed, where the stereoelectronic properties of the ligand are fine-tuned by varying substituents and side chains. core.ac.uk
One major area of development is the synthesis of N-heterocyclic carbene (NHC) ligands based on the chiral trans-1,2-diaminocyclohexane backbone. mdpi.com For instance, bis(NHC) ligand precursors have been designed and synthesized by reacting enantiopure trans-1,2-diaminocyclohexane with other chiral molecules, such as leucinol, to introduce additional chiral centers and functional groups. mdpi.com These complex ligands are then used in metal-catalyzed reactions, where the choice of the metal's counter-ion can even reverse the enantioselectivity of the transformation. mdpi.com Another approach involves the N,N'-dialkylation of the diamine, such as in trans-N,N'-dimethyl-1,2-cyclohexanediamine, which has proven effective in copper-catalyzed reactions. researchgate.net Researchers are also exploring conformationally locked cis-1,2-diaminocyclohexane (B74578) derivatives to create axially chiral scaffolds, moving beyond the more common trans-isomers. researchgate.net
The performance of these next-generation ligands is evaluated in various catalytic reactions. For example, the effectiveness of novel organocatalysts derived from (1R,2R)-cyclohexane-1,2-diamine was tested in the 1,4-addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.com The results, as shown in the table below, indicate how modifications to the ligand structure influence both the conversion rate and the enantioselectivity of the reaction. mdpi.com
| Catalyst ID | Description | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 9b | Amide Derivative | 11 | 41 |
| 13d | Amide Derivative | 86 | 32 |
| 13e | Amide Derivative | 83 | 32 |
| 14d | Amide Derivative | 93 | 13 |
| 16a | Benzylamine Derivative | 93 | 13 |
Expansion to Novel Catalytic Transformations and Substrate Classes
While cyclohexanediamine-based catalysts are well-established in reactions like the Jacobsen epoxidation, ongoing research seeks to apply them to a wider range of chemical transformations. wikipedia.org These chiral ligands are of great interest to synthetic chemists as they are found in many chiral catalysts. sigmaaldrich.com
Recent studies have demonstrated their effectiveness in several novel areas:
C-N Coupling Reactions : Copper-catalyzed systems using trans-N,N'-dimethylcyclohexane-1,2-diamine as a ligand have been developed for the amidation of aryl halides, a crucial transformation in pharmaceutical synthesis. researchgate.net This system is effective for aryl iodides, bromides, and in some cases, chlorides. researchgate.net
Asymmetric Conjugate Addition : Chiral bis(NHC) ligands derived from trans-1,2-diaminocyclohexane are used in copper-catalyzed asymmetric conjugate addition reactions of both cyclic and acyclic enones with diethylzinc (B1219324). mdpi.com This method allows for the creation of chiral carbon-carbon bonds with high enantioselectivity. mdpi.com
Michael Addition Reactions : Bifunctional organocatalysts based on the (1R,2R)-cyclohexane-1,2-diamine scaffold have been synthesized and tested in the Michael addition of acetylacetone to trans-β-nitrostyrene, demonstrating the potential of these catalysts in carbon-carbon bond-forming reactions. mdpi.com
Reductive Coupling : A copper-catalyzed reductive coupling of chiral allenamides with N-alkyl substituted aldimines has been developed to produce chiral 1,2-diamino synthons as single stereoisomers. acs.org This provides a direct method for forming complex chiral diamine structures. acs.org
The versatility of these catalysts allows them to be applied to a broad range of substrates, expanding their utility in organic synthesis. researchgate.net
Immobilization and Heterogenization Strategies for Recoverable Catalysts
A key focus of modern catalysis is the development of sustainable processes, which includes the recovery and reuse of expensive catalysts. catalysis.blog Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous because they can be easily separated from the reaction mixture. catalysis.blog Research is actively exploring strategies to immobilize chiral cyclohexanediamine-based catalysts.
Methods for heterogenization include:
Covalent Immobilization : Chiral ligands can be covalently attached to solid supports. researchgate.net Researchers have successfully immobilized ligands onto various mesoporous solids, including silica, carbon, and covalent organic frameworks, for use in heterogeneous asymmetric catalysis. researchgate.net
Polymer Incarceration : This technique involves trapping metal nanoparticle catalysts within a polymer matrix, such as polystyrene or poly(dimethyl)silane, which is then coated on a support like alumina. researchgate.net
Magnetic Recovery : An innovative approach involves attaching the catalyst to magnetic nanoparticles, such as Fe₃O₄. nih.gov These magnetically recoverable catalysts combine high efficiency with environmental sustainability, as they can be easily removed from the reaction vessel using an external magnetic field and reused, making the process more cost-effective. nih.gov This strategy is particularly promising for green chemistry applications. nih.gov
These immobilization techniques are crucial for transitioning homogeneous catalytic systems, which are often highly selective, into more practical and economically viable industrial processes. catalysis.blogresearchgate.net
Applications in Materials Science and Polymer Chemistry
The unique structural and chiral properties of cyclohexanediamine derivatives make them valuable building blocks for advanced materials. myuchem.com Their inherent chirality can be transferred to create functional materials with specific recognition and optical properties. nih.govfrontiersin.org
A significant emerging application is in the creation of Chiral Metal-Organic Frameworks (CMOFs) . nih.govfrontiersin.org CMOFs are crystalline, porous materials constructed from metal ions linked by organic molecules. nih.gov By using chiral linkers derived from molecules like trans-1,2-diaminocyclohexane, it is possible to synthesize CMOFs with high porosity, tunable shapes, and chiral recognition abilities. nih.govfrontiersin.org These materials have potential applications in several areas:
Enantioselective separation and purification of chiral compounds. nih.gov
Asymmetric catalysis, where the framework itself acts as the catalyst. nih.gov
Chiral sensing and optical devices. nih.govdntb.gov.ua
In polymer chemistry , derivatives of cyclohexanediamine are used to create novel polymers and coatings. The inherent planar chirality of cyclophanes, which can be derived from diamine scaffolds, makes them important in materials science applications. st-andrews.ac.uk One notable process is chemical vapor deposition (CVD) polymerization, where cyclophane precursors are used to generate reactive monomers that spontaneously form high-molecular-weight polymer thin films, such as parylenes. st-andrews.ac.uk Furthermore, cyclodextrins, which can be functionalized with diamine derivatives, are used to synthesize polymers for applications in biomedicine, textiles, and cosmetics. rsc.org
Biological and Medicinal Chemistry Prospects for Chiral Diamines
Chiral vicinal diamines are structures of significant interest in medicinal chemistry because they are present in many pharmaceuticals and biologically active compounds. sigmaaldrich.comresearchgate.net The trans-1,2-diaminocyclohexane moiety is a privileged scaffold, meaning it is frequently found in molecules with therapeutic value.
Key prospects include:
Anticancer Agents : 1,2-diaminocyclohexane is a critical component of the successful anticancer drug Oxaliplatin. wikipedia.org Research is ongoing to synthesize new derivatives with improved efficacy and selectivity. nih.govnih.gov Studies have shown that novel macrocyclic and benzenesulfonamide (B165840) derivatives of 1,2-diaminocyclohexane exhibit potent cytotoxic activity against human cancer cell lines, including breast (MCF-7), colon (HCT-116), and melanoma (A375), often by inducing apoptosis. nih.gov The type of metal ion (e.g., Pt(II), Ru(II), Au(III)) complexed with the diamine ligand greatly influences the cytotoxic activity. nih.gov
Antiviral Agents : Chiral diamines are known to be biologically active as HIV protease inhibitors. researchgate.net
In Vivo Detoxification : EDTA-like derivatives have been synthesized using a racemic trans-1,2-diaminocyclohexane template. researchgate.net These molecules act as strong chelating agents and are being studied for their ability to detoxify the body from heavy metals or actinides after accidental exposure. researchgate.net
The synthesis of these chiral molecules remains a challenge, but their potential as lead structures for future drug development is significant due to their noteworthy bioactivity. sigmaaldrich.comnih.gov
Green Chemistry Approaches in Synthetic and Catalytic Methodologies
Aligning chemical synthesis with the principles of green chemistry is a major goal for the scientific community. chemistryworld.com This involves designing processes that reduce waste, consume less energy, and use less hazardous substances. catalysis.blog Cyclohexanediamine derivatives are central to several green chemistry strategies.
Promising approaches include:
Use of Renewable Feedstocks : Researchers have developed catalytic methods to produce 1,4-cyclohexanediamine from lignin, a waste product of the paper industry and a major component of woody biomass. rsc.org This process uses a commercial Raney Ni catalyst and represents a potential route to produce valuable diamine monomers from renewable resources. rsc.org
Catalyst Recycling : As discussed in section 8.3, the development of recoverable heterogeneous and magnetically separable catalysts is a cornerstone of green chemistry. catalysis.blognih.gov Reusing catalysts minimizes waste and improves the economic feasibility of chemical production. catalysis.blog
Atom Economy and Efficiency : Catalysts based on cyclohexanediamine, such as Ru/g-C₃N₄, have been developed for the selective hydrogenation of aromatic diamines without the need for harsh alkaline additives. dtu.dk Highly efficient catalysts reduce the formation of by-products and waste. catalysis.blog
Use of Greener Solvents : There is a growing effort to perform asymmetric catalysis in environmentally benign solvents, such as water. chemrxiv.org The design of pluripotent chiral diamine catalysts that are effective in water has been reported, demonstrating excellent yields and enantioselectivity in asymmetric addition reactions. chemrxiv.org
These green methodologies not only reduce the environmental impact of chemical manufacturing but also pave the way for more sustainable industrial processes. nih.govrsc.org
Q & A
Q. What are the recommended synthetic routes for trans-N,N'-Diacetylcyclohexane-1,2-diamine?
- Methodological Answer : The synthesis typically involves acetylation of trans-1,2-diaminocyclohexane using acetic anhydride or acetyl chloride under controlled conditions. Key steps include:
- Protection of Amines : React trans-1,2-diaminocyclohexane with acetylating agents in anhydrous solvents (e.g., THF or DCM) at 0–25°C .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >98% purity .
- Critical Parameters : Maintain stoichiometric control (2:1 acetylating agent-to-diamine ratio) to avoid over-acetylation.
Q. How should researchers characterize this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
Q. What are the primary applications of this compound in catalysis?
- Methodological Answer : It serves as a precursor for chiral ligands in asymmetric catalysis:
- Copper-Catalyzed Coupling : Used in N-arylation of indoles with aryl halides (yields >85%) under mild conditions (CuI, 80°C) .
- Iron-Catalyzed Cross-Coupling : Enhances efficiency in alkylation reactions when paired with FeCl₃ (25 mol% ligand loading) .
- Lanthanide Shift Reagents : Derivatives act as chelating agents for metal ions in analytical separations .
Advanced Research Questions
Q. What mechanistic insights explain its role in asymmetric catalysis?
- Methodological Answer : The trans-configuration enables stereoselective substrate binding:
- Copper Complexation : The diacetyl groups stabilize Cu(I) intermediates, facilitating oxidative addition to aryl halides .
- Ligand Geometry : The rigid cyclohexane backbone enforces a bidentate coordination mode, reducing side reactions (e.g., β-hydride elimination) .
- Kinetic Studies : Time-resolved UV-Vis spectroscopy reveals rate-determining steps in catalytic cycles .
Q. How can researchers design chiral ligands from this compound?
- Methodological Answer : Optimize ligand architecture through:
- Derivatization : Replace acetyl groups with phosphine or sulfonamide moieties for tailored steric/electronic effects .
- Stereochemical Tuning : Test enantiopure variants (e.g., (1S,2S)-isomers) in asymmetric hydrogenation (e.g., up to 95% ee reported) .
- Table: Ligand Performance Comparison
| Ligand Derivative | Reaction Type | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Diacetyl | N-arylation | 92 | 88 | |
| Phosphine-modified | Cross-coupling | 85 | N/A |
Q. What computational approaches validate its reaction pathways?
- Methodological Answer : Density Functional Theory (DFT) studies clarify:
- Transition States : Calculate energy barriers for oxidative addition/reductive elimination steps (e.g., ΔG‡ ≈ 18–22 kcal/mol) .
- Ligand Effects : Compare monodentate vs. bidentate binding modes using Mulliken charge analysis .
- Software Recommendations : Gaussian 16 or ORCA with B3LYP/6-31G* basis sets .
Q. How should researchers address stability and decomposition issues?
- Methodological Answer : Mitigate degradation via:
Q. How to resolve contradictions in catalytic efficiency data?
- Methodological Answer : Systematically evaluate variables:
- Ligand Ratios : Test 10–30 mol% loadings to identify optimal catalytic activity .
- Solvent Effects : Compare polar (DMF) vs. non-polar (toluene) solvents on reaction kinetics .
- Table: Contradictory Data Analysis
| Study | Ligand Loading | Solvent | Yield (%) | Notes |
|---|---|---|---|---|
| A | 10 mol% | DMF | 75 | Slow kinetics |
| B | 25 mol% | THF | 90 | Faster turnover |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
